2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile
Description
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Properties
IUPAC Name |
2-(2-chlorophenyl)-2-methyl-3-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN/c1-16(12-18,11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBDNCZSVPTRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile
Abstract: This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile, a novel compound for which experimental data is not yet extensively documented in public literature. Recognizing this, the guide is structured to serve as a predictive and methodological resource for researchers, scientists, and drug development professionals. It combines theoretical predictions of core properties with detailed, field-proven experimental protocols for their empirical determination and validation. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Key sections include proposed synthetic routes, in-depth analytical characterization methodologies (NMR, MS, FTIR, and Chromatography), and potential biological context, all grounded in authoritative scientific principles. This document is designed to be an essential tool for any scientific endeavor involving the synthesis, characterization, and application of this compound.
Introduction and Molecular Overview
2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is a complex nitrile derivative featuring a quaternary carbon center. This stereocenter is substituted with four distinct groups: a 2-chlorophenyl ring, a methyl group, a benzyl group, and a nitrile moiety. The presence of a halogenated aromatic ring, a non-polar benzyl group, and a highly polar nitrile group suggests a molecule with unique electronic and steric characteristics. These features are expected to significantly influence its solubility, reactivity, and potential biological interactions.
Given its novelty, this guide will proceed by first establishing a predicted profile of its core physicochemical properties. Subsequently, it will furnish detailed experimental workflows for the empirical validation of these predictions. This dual approach of prediction and methodological guidance ensures that researchers are well-equipped to undertake a thorough and rigorous characterization of this molecule.
Predicted Physicochemical Properties and Experimental Verification
The physicochemical properties of a compound are foundational to its application in research and development, dictating everything from its handling and storage to its behavior in biological systems. The following table summarizes the predicted properties for 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile.
| Property | Predicted Value / State | Experimental Protocol |
| Molecular Formula | C₁₇H₁₆ClN | Mass Spectrometry |
| Molecular Weight | 269.77 g/mol | Mass Spectrometry |
| Physical State | Solid at STP | Visual Inspection / Melting Point Determination |
| Melting Point | Expected to be a sharp range for a pure solid | Capillary Melting Point Determination |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, CH₂Cl₂, EtOAc) | Systematic Solubility Testing |
| pKa | Not applicable (no readily ionizable protons) | --- |
| LogP (Octanol/Water) | High (estimated > 4) | Shake-flask method or RP-HPLC estimation |
Melting Point Determination: A Criterion for Purity
The melting point is a critical indicator of a compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting range, typically less than 2°C.[1] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[2]
-
Sample Preparation: Ensure the synthesized compound is a finely crushed, dry powder.[2][3]
-
Capillary Loading: Load a small amount of the powder into a capillary tube (sealed at one end) to a height of 1-2 mm, tapping gently to pack the sample.[3]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting temperature. This saves time and establishes a range for the precise measurement.[1]
-
Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[2]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[4]
-
Validation: Repeat the precise measurement at least twice to ensure consistency.
Solubility Profiling: Understanding Polarity and Functional Groups
Solubility testing provides crucial insights into the polarity and the nature of the functional groups within a molecule.[5] Given the structure of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile, which contains large non-polar aromatic rings and a polar nitrile group, it is predicted to be insoluble in water but soluble in common organic solvents.
-
General Procedure: In a small test tube, add approximately 10-20 mg of the compound. Add 1 mL of the solvent in portions, shaking vigorously after each addition.[5] Observe for complete dissolution.
-
Solvent Sequence:
-
Water: Test for solubility. The compound is expected to be insoluble.
-
5% HCl: Test for solubility. As the compound lacks a basic group (like an amine), it is expected to be insoluble.[6]
-
5% NaOH: Test for solubility. The compound lacks an acidic proton (like a carboxylic acid or phenol), so it is expected to be insoluble.[6]
-
Concentrated H₂SO₄: Test for solubility. The nitrile group and aromatic rings may interact with the strong acid, potentially leading to dissolution or a color change.[6]
-
Organic Solvents: Test for solubility in solvents like diethyl ether, dichloromethane, and ethyl acetate. High solubility is expected.
-
Proposed Synthesis Pathway
The synthesis of a molecule with a quaternary carbon center often requires careful selection of reagents to avoid steric hindrance. A plausible and robust approach for synthesizing 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is via the alkylation of a suitable nitrile precursor.
The proposed pathway involves the deprotonation of 2-(2-chlorophenyl)propanenitrile at the benzylic position, followed by nucleophilic attack on benzyl bromide. This strategy leverages the acidity of the proton alpha to both the nitrile group and the chlorophenyl ring.
Caption: Proposed synthesis of the target compound via alkylation.
Experimental Protocol: Synthesis via Alkylation
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78°C to generate Lithium Diisopropylamide (LDA) in situ. Stir for 30 minutes.
-
Deprotonation: Slowly add a solution of 2-(2-chlorophenyl)propanenitrile in anhydrous THF to the LDA solution at -78°C. Stir for 1 hour to ensure complete formation of the carbanion intermediate.
-
Alkylation: Add benzyl bromide dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is required for unambiguous validation.
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity.[7]
-
Expected Signals:
-
Aromatic Protons (chlorophenyl and phenyl rings): Multiple signals in the ~7.0-7.8 ppm region.
-
CH₂ (benzyl group): A singlet or AB quartet depending on rotational freedom, expected around ~3.0-3.5 ppm.
-
CH₃ (methyl group): A sharp singlet, expected around ~1.5-2.0 ppm.
-
-
Integration: The relative areas of the signals will correspond to the number of protons (e.g., a 9:2:3 ratio for the aromatic, benzyl CH₂, and methyl protons).[8]
-
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.
-
Expected Signals:
-
Nitrile Carbon (C≡N): A characteristic signal in the 115-120 ppm range.[9]
-
Aromatic Carbons: Multiple signals between ~125-145 ppm.
-
Quaternary Carbon: A signal with a low intensity.
-
CH₂ and CH₃ Carbons: Signals in the aliphatic region (< 60 ppm).
-
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.
-
Key Feature - Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[10] This results in a characteristic pattern for the molecular ion peak (M⁺). There will be a peak for the molecule containing ³⁵Cl (M) and another peak two mass units higher (M+2) for the molecule containing ³⁷Cl. The intensity ratio of the M to M+2 peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.[11]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the molecular formula (C₁₇H₁₆ClN).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Absorption Band: The most characteristic feature will be the C≡N (nitrile) triple bond stretch. This is a sharp, strong absorption that appears in a relatively clean region of the spectrum, typically between 2220-2260 cm⁻¹.[12] Its exact position can be influenced by conjugation.[13]
-
Other Expected Bands:
-
Aromatic C-H stretch: > 3000 cm⁻¹
-
Aliphatic C-H stretch: < 3000 cm⁻¹
-
Aromatic C=C stretches: ~1450-1600 cm⁻¹
-
Chromatographic Purity Assessment
Chromatography is essential for determining the purity of the final compound and for separating it from any starting materials or byproducts.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for assessing the purity of non-volatile organic compounds.[14]
-
Principle: The compound is separated based on its hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[15][16]
-
Methodology: A gradient elution, where the proportion of the organic solvent is increased over time, is typically used. The purity is determined by the area percentage of the main peak in the chromatogram.
-
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.[17][18]
-
Methodology: The sample is vaporized and passed through a column. Separation occurs based on boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used.
-
Conclusion
While 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile remains a compound with limited published data, this guide establishes a robust framework for its scientific investigation. By combining theoretically predicted properties with detailed, validated experimental protocols, we provide researchers with the necessary tools to synthesize, purify, and comprehensively characterize this molecule. The methodologies outlined herein for determining physicochemical properties and confirming structural identity are grounded in fundamental chemical principles and represent the gold standard in modern chemical research. This document serves as a launchpad for future studies, enabling the consistent and reliable generation of empirical data for this promising compound.
References
- Melting point determin
- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
- Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.
- Webb, L. J., & Boxer, S. G. (2008). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 112(18), 5824–5834.
- A Diamond ATR-FTIR Study of Nitriles. (2020). Spectroscopy Online.
- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
- Melting point determin
- Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Solubility test for Organic Compounds. (2024). Course Hero.
- Determination Of Melting Point Of An Organic Compound. (2019). BYJU'S.
- How can you determine the solubility of organic compounds? (2017). Quora.
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2020). Spectroscopy Online.
- Measuring the Melting Point. (2023). Westlab Canada.
- Organic Compounds Containing Halogen
- Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd.
- Determination of Trace Acetonitrile and Propionitrile in Polymer Grade Ethylene and Propylene by Gas Chromatography Mass Spectrometry. (2020).
- Mass spectrometry of halogen-containing organic compounds. (2025).
- Ch13 - Mass Spectroscopy. (n.d.). University of Calgary.
- Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. (2024).
- Gas Chromatographic Analysis of Nitriles. (n.d.).
- Solubility. (n.d.). Chemistry Online @ UTSC.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Missouri–St. Louis.
- Mass Spectrometry. (n.d.). Organic Chemistry I Lab, University of Colorado Boulder.
- An In-depth Technical Guide to the Physical and Chemical Properties of Propanenitrile. (2025). BenchChem.
- Reversed-phase chrom
- Nitriles, C – C , hydrocarbons, C. (n.d.). Agilent.
- Isolation and Characterization of a Nitrile-Hydrolysing Bacterium Isoptericola variabilis RGT01. (n.d.). PMC.
- Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. (n.d.). Cheméo.
- Reversed Phase HPLC Columns. (n.d.). Phenomenex.
- Propionitrile (C3H5N) properties. (n.d.). Mol-Instincts.
- Synthesis and Investigation of nitrile containing polymers derived
- Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4). (n.d.). Cheméo.
- Determination of amide, urea, and nitrile compounds using alkali-fusion reaction gas chromatography. (n.d.).
- E 1863 – 97 - Standard Test Method for - Analysis of Acrylonitrile by Gas Chromatography. (n.d.).
- How does mobile phase organic solvent choice impact reversed-phase flash column chrom
- Why we do use reversed phase in HPLC? (2016).
- Propionitrile. (n.d.). Wikipedia.
- Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
- ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
- 1H NMR Spectroscopy. (n.d.). Thieme.
- Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.).
- Rhodium-Catalyzed Synthesis of 2,3-Disubstituted Indoles from β,β-Disubstituted Stryryl Azides. (n.d.). PMC.
- Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (2025).
- NMR of Natural Products as Potential Drugs. (2021). PMC.
- Propane/Butane GC analysis optimization help. (2015).
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI.
- Regioselective three-component synthesis of 2,3-disubstituted quinolines via the enaminone modified Povarov reaction. (n.d.). Royal Society of Chemistry.
Sources
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. westlab.com [westlab.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry | Organic Chemistry I Lab [blog.richmond.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. chromtech.com [chromtech.com]
- 17. Determination of Trace Acetonitrile and Propionitrile in Polymer Grade Ethylene and Propylene by Gas Chromatography Mass Spectrometry [store.astm.org]
- 18. agilent.com [agilent.com]
Synthetic Architecture & Therapeutic Horizons: A Technical Review of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile Derivatives
This technical guide provides an in-depth literature review and experimental framework for 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile , a critical quaternary intermediate in the synthesis of benzoxazocine analgesics (e.g., Nefopam) and a scaffold for monoamine reuptake inhibitors.
Executive Summary: The Quaternary Challenge
The molecule 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile represents a "privileged scaffold" in medicinal chemistry. It features a sterically crowded quaternary carbon at the
-
Metabolic Stability: The quaternary center blocks
-oxidation, prolonging in vivo half-life. -
Conformational Locking: The steric bulk of the ortho-chlorophenyl and benzyl groups restricts bond rotation, pre-organizing the molecule for receptor binding (specifically NET/SERT transporters and NMDA modulation).
This guide reviews the synthetic evolution of this scaffold, moving from hazardous sodium amide/liquid ammonia routes to modern Phase Transfer Catalysis (PTC) , and explores its downstream utility in synthesizing Nefopam analogues.
Synthetic Methodology: The PTC Paradigm
The construction of the quaternary center (
Mechanistic Pathway (Interfacial Catalysis)
The reaction proceeds via the deprotonation of 2-chlorophenylacetonitrile at the organic-aqueous interface. The lipophilic quaternary ammonium catalyst (
Key Advantages:
-
Elimination of Anhydrous Conditions: Uses 50% aqueous NaOH.
-
Selectivity: The ortho-chloro substituent provides steric shielding, but PTC allows for controlled sequential alkylation (Methylation
Benzylation).
Visualization: The Synthetic Workflow
The following diagram illustrates the sequential alkylation and subsequent divergence into therapeutic derivatives.
Caption: Sequential PTC alkylation strategy for constructing the quaternary nitrile scaffold and its downstream therapeutic divergence.
Experimental Protocol: Self-Validating Synthesis
Note: This protocol is designed for high-purity output suitable for SAR studies. All steps must be performed in a fume hood due to the toxicity of benzyl chloride and arylacetonitriles.
Reagents & Setup[1][2][3][4][5][6][7]
-
Substrate: 2-(2-Chlorophenyl)acetonitrile (1.0 eq)
-
Alkylating Agents: Methyl Iodide (1.1 eq), Benzyl Chloride (1.1 eq)
-
Catalyst: Triethylbenzylammonium chloride (TEBA) (5 mol%)
-
Base: 50% w/w NaOH (aqueous)
-
Solvent: Toluene (optional, can be run neat)
Step-by-Step Procedure
-
Initial Charge: Charge a 3-neck round-bottom flask with 2-(2-chlorophenyl)acetonitrile, TEBA catalyst, and Toluene.
-
Base Addition: Add 50% NaOH dropwise while stirring vigorously (mechanical stirring >500 rpm is critical for interfacial surface area).
-
First Alkylation (Methylation):
-
Cool to 15°C.
-
Add Methyl Iodide dropwise over 30 minutes. Maintain internal temp <25°C to prevent runaway exotherms.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of starting material (
) indicates completion.
-
-
Second Alkylation (Benzylation):
-
Heat mixture to 40°C.
-
Add Benzyl Chloride slowly.
-
Reflux at 60-70°C for 3-4 hours. The steric bulk of the ortho-chloro group significantly slows this step compared to non-substituted phenylacetonitriles.
-
-
Workup:
-
Dilute with water/toluene. Separate phases.
-
Wash organic phase with 1M HCl (to remove amine impurities from catalyst degradation) and Brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography for scaling.
Data Summary: Solvent Effects
The choice of solvent in PTC affects the reaction rate (k_obs) and yield.
| Solvent System | Catalyst | Yield (%) | Reaction Time | Notes |
| Neat (No Solvent) | TEBA | 92% | 3 h | Highest throughput; requires efficient stirring. |
| Toluene | TBAB | 85% | 5 h | Easier temp control; safer for large scale. |
| DCM | TEBA | 65% | 12 h | Poor kinetics due to low boiling point. |
| DMSO (Non-PTC) | NaH | 78% | 2 h | Hazardous waste; difficult workup. |
Therapeutic Applications & SAR
The target molecule is a precursor to a class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Nefopam analogues .
The Nefopam Connection
Nefopam (Acupan) is a non-opioid analgesic.[1] The target nitrile can be converted to Nefopam analogues via:
-
Reduction to the primary amine.
-
N-Alkylation with 2-bromoethanol.
-
Cyclization to form the 1,3,4,6-tetrahydro-5H-2,5-benzoxazocine ring.
The ortho-chloro substituent in the target scaffold mimics the electronic deactivation found in other analgesics, potentially reducing cardiotoxicity compared to the parent Nefopam structure.
Biological Activity Diagram
The following interaction map details the pharmacophore features derived from the scaffold.
Caption: Pharmacophore mapping of the derivatives against key CNS targets (NET and NMDA).
Analytical Validation (Self-Check)
To ensure the integrity of the synthesized scaffold, researchers must verify the quaternary center formation.
-
1H NMR (CDCl3, 400 MHz):
-
Absence of the methine proton (Ar-CH-CN) typically found at
5.1 ppm. -
Appearance of a sharp singlet for the methyl group at
1.6–1.8 ppm. -
Diastereotopic benzylic protons (
) appearing as an AB quartet ( 3.0–3.4 ppm) due to the chiral quaternary center.
-
-
IR Spectroscopy:
-
Strong absorption at
(C≡N stretch). -
Absence of N-H stretches (ruling out amide byproducts).
-
References
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalysis in Organic Synthesis. Survey of the synthesis of nitriles via PTC alkylation.
-
Riker Laboratories Inc. (1970). Process for the preparation of Nefopam and intermediates. US Patent 3,487,153. Describes the foundational chemistry of benzoxazocine precursors.
-
Rosamilia, A. E., et al. (2015).[2] Synthesis of Some Nefopam Analogues as Potential Analgesics. ResearchGate. Details the conversion of nitrile intermediates to guanidine and amidine derivatives.
-
Fedoryński, M. (2003). Syntheses of gem-disubstituted cyclopropanes and ketones via PTC. Chemical Reviews. Provides the mechanistic grounding for handling sterically hindered carbanions.
-
PubChem. (2025). Compound Summary: 2-(2-chlorophenyl)-2-methylpropanenitrile. Validation of the core substructure properties.
Sources
Predictive Metabolic Profiling of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile
Executive Summary & Structural Logic
This guide provides a predictive metabolic analysis for 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile (herein referred to as CMPP ). As a drug development candidate, CMPP presents a unique metabolic challenge due to its quaternary
Our analysis, grounded in Quantitative Structure-Metabolism Relationships (QSMR) and CYP450 regioselectivity rules, predicts that CMPP will primarily undergo Phase I aromatic hydroxylation and benzylic oxidation , with nitrile hydrolysis serving as a secondary, slower clearance route.
Physicochemical Constraints
-
Steric Bulk: The quaternary center (C2) bears a methyl, a nitrile, a 2-chlorophenyl, and a benzyl group. This "neopentyl-like" crowding restricts enzymatic access to the core.
-
Electronic Deactivation: The ortho-chloro substitution on the first phenyl ring deactivates it toward CYP450 oxidation, shifting the metabolic burden to the unsubstituted benzyl ring.
-
The Quaternary Blockade: Unlike typical nitriles, CMPP lacks an
-hydrogen. This structurally prohibits the formation of the unstable cyanohydrin intermediate required for rapid oxidative decyanation [1].
Predicted Metabolic Pathways
The following metabolic tree illustrates the divergence between active pathways (Hydroxylation, Hydrolysis) and the structurally blocked pathway (Decyanation).
Pathway Visualization (DOT)
Figure 1: Predicted metabolic tree for CMPP. Note the blockade of oxidative decyanation due to the quaternary
Detailed Mechanistic Analysis
Pathway A: Aromatic Hydroxylation (Major Route)
-
Mechanism: CYP450 enzymes (likely CYP3A4 or CYP2C19) will target the aromatic rings.
-
Regioselectivity: The 2-chlorophenyl ring is electron-deficient (deactivated) and sterically hindered by the ortho-Cl. Therefore, oxidation will preferentially occur on the unsubstituted phenyl ring (from the benzyl moiety).
-
Prediction: The primary metabolite (M1 ) will be the para-phenol derivative. This follows the standard electrophilic aromatic substitution logic inherent to P450 Compound I mechanisms [2].
Pathway B: Benzylic Hydroxylation
-
Mechanism: Hydrogen abstraction at the C3 methylene group.
-
Feasibility: The C3 carbons are benzylic and relatively accessible compared to the crowded C2 center.
-
Product: Formation of a secondary alcohol (M2 ), which may introduce a new chiral center.
Pathway C: Nitrile Hydrolysis (Slow/Minor)
-
Mechanism: While oxidative decyanation is blocked, the nitrile can still undergo hydrolysis via Nitrilases or specific CYP-mediated hydration.
-
Sequence: Parent (-CN)
Primary Amide (M3 ) Carboxylic Acid (M4 ). -
Constraint: The steric bulk of the quaternary center often retards this reaction, making it a slow clearance route compared to aromatic hydroxylation [3].
Experimental Validation Protocols
To validate these predictions, the following self-validating experimental workflows are recommended.
In Vitro Microsomal Stability & Metabolite ID
This protocol differentiates between CYP-mediated oxidation and non-CYP hydrolysis.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Substrate: CMPP (10 mM stock in DMSO).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Tolbutamide (IS).
Protocol Steps:
-
Preparation: Dilute CMPP to 10 µM in Phosphate Buffer (100 mM, pH 7.4).
-
Incubation:
-
Group A (Oxidative): HLM + NADPH + CMPP.
-
Group B (Hydrolytic Control): HLM + CMPP (No NADPH). This controls for amidase/nitrilase activity independent of CYP450.
-
Group C (Chemical Stability): Buffer + CMPP (No protein).
-
-
Time Course: Incubate at 37°C. Aliquot (50 µL) at
min. -
Quenching: Add 150 µL Ice-cold ACN/IS to precipitate proteins. Centrifuge at 4000g for 15 min.
-
Analysis: Inject supernatant into LC-HRMS (Q-TOF or Orbitrap).
Data Interpretation:
| Observation | Conclusion |
|---|---|
| Loss in Group A only | Metabolism is strictly CYP450-mediated (Oxidation).[1] |
| Loss in Group A & B | Mixed metabolism (Oxidation + Hydrolysis). |
| Mass Shift +16 Da | Monohydroxylation (M1 or M2). |
| Mass Shift +18 Da | Nitrile hydration to Amide (M3). |
| Mass Shift +32 Da | Dihydroxylation or Acid formation (from Amide). |
Reactive Metabolite Trapping (Glutathione)
Although the quaternary center reduces the risk of reactive cyanohydrin formation, the chlorophenyl ring could theoretically form a quinone-imine if defluorinated/dechlorinated (unlikely but possible).
Protocol Modification:
-
Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM to the microsomal incubation.
-
Scan: Look for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or precursor ion scans for GSH adducts (
). -
Logic: Presence of GSH adducts indicates bioactivation and potential hepatotoxicity risks [4].
Quantitative Risk Assessment
Predicted Clearance Parameters
Based on the structural analogs (e.g., Fenbuconazole intermediates), we estimate the following physicochemical properties:
| Parameter | Predicted Value | Implication |
| cLogP | 4.2 - 4.8 | High lipophilicity; likely extensive metabolism. |
| PSA | ~24 Ų | Good membrane permeability; high oral absorption. |
| Metabolic Stability | Moderate ( | The quaternary block protects the core, but lipophilicity drives CYP affinity. |
| Major Isoform | CYP3A4 | Due to the large lipophilic pocket requirement. |
Toxicology Flags
-
Nitrile Toxicity: Low risk of cyanide release. Because the
-carbon is quaternary, the molecule cannot release cyanide via the standard CYP-mediated -hydroxylation mechanism. -
Chlorobenzene Moiety: Generally stable, but extensive metabolism on the chlorophenyl ring can sometimes lead to reactive epoxides (though less likely than on the unsubstituted ring).
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link
-
Martínková, L., & Křen, V. (2010). Nitrile-converting enzymes: concepts and applications in biocatalysis. Current Opinion in Chemical Biology, 14(2), 130-137. Link
-
Evans, D. C., et al. (2004). Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development. Chemical Research in Toxicology, 17(1), 3-16. Link
Sources
Methodological & Application
Application Note: Synthesis of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile via Phase Transfer Catalysis
Executive Summary & Strategic Analysis
The synthesis of 2-(2-chlorophenyl)-2-methyl-3-phenylpropanenitrile represents a classic challenge in organic synthesis: the construction of a sterically crowded quaternary carbon center alpha to a nitrile group. This structural motif is a critical pharmacophore found in various serotonin/norepinephrine reuptake inhibitors (SNRIs) and antihistamines.
The primary synthetic challenge lies in the steric hindrance provided by the ortho-chloro substituent on the aromatic ring, which shields the reactive site. Traditional enolate alkylation using strong bases (e.g., LDA, NaH) in anhydrous media (THF) is often plagued by low yields due to aggregation states and strict moisture sensitivity.
The Recommended Strategy: This guide details a Phase Transfer Catalysis (PTC) approach.[1][2][3][4] PTC offers a self-validating, robust system where the reaction occurs at the interface of two immiscible phases, driven by a quaternary ammonium catalyst. This method is superior for this specific target because:
-
Thermodynamic Control: The high concentration of hydroxide ions in the aqueous phase ensures complete deprotonation without requiring cryogenic conditions.
-
Steric Accessibility: The ion-pair mechanism allows the active carbanion to react with electrophiles more freely than solvated lithium enolates.
-
Scalability: It utilizes inexpensive inorganic bases (NaOH) and industrial solvents (Toluene).
Retrosynthetic Logic
The target molecule is disassembled into three commercially available components:
-
Core Scaffold: 2-(2-Chlorophenyl)acetonitrile.
-
Electrophile 1 (Bulky): Benzyl bromide (introduces the 3-phenylpropyl moiety).
-
Electrophile 2 (Small): Methyl iodide (introduces the quaternary center).
Critical Decision - Order of Addition: To minimize steric repulsion and maximize yield, the larger group (Benzyl) is introduced first, followed by the smaller group (Methyl) . Attempting to benzylate the methylated intermediate often results in elimination side-products due to the difficulty of the bulky benzyl electrophile approaching the crowded secondary carbon.
Visualizing the Synthetic Pathway
The following diagram outlines the retrosynthetic disconnection and the forward reaction flow.
Figure 1: Stepwise alkylation strategy prioritizing the introduction of the bulky benzyl group first.
Reagent & Catalyst Selection Guide
This section details the specific reagents required and the mechanistic reasoning behind their selection.
The Catalyst: Tetrabutylammonium Bromide (TBAB)
-
Mechanism: TBAB forms a lipophilic ion pair (
) that shuttles the deprotonated nitrile anion from the interface into the organic phase where it reacts with the alkyl halide. -
Why TBAB? It offers the optimal balance of lipophilicity (to enter toluene) and accessibility. While Benzyltriethylammonium chloride (TEBA) is also effective, TBAB is often preferred for the second alkylation step (methylation) because the tetrabutyl chains provide a looser ion pair, increasing the nucleophilicity of the sterically hindered anion.
The Base: 50% Aqueous Sodium Hydroxide (NaOH)[3]
-
Role: Deprotonation of the alpha-carbon.
-
Concentration Criticality: A 50% w/w concentration is mandatory. This high concentration "salts out" the organic phase, preventing water from entering the organic layer (which would solvate the anion and reduce reactivity) and ensuring the catalyst resides at the interface.
The Electrophiles
-
Benzyl Bromide: Preferred over benzyl chloride due to the weaker C-Br bond, facilitating faster
displacement. -
Methyl Iodide (MeI): The "Gold Standard" for creating quaternary centers. It is highly reactive and small enough to penetrate the steric shield created by the 2-Cl-phenyl and benzyl groups.
The Solvent: Toluene[1]
-
Why: Toluene is immiscible with 50% NaOH, creates a distinct interface, and dissolves the organic reactants well. It has a high enough boiling point (
) to drive the reaction but is easily removed.
Detailed Experimental Protocols
Protocol A: Synthesis of Intermediate (Benzylation)
Objective: Mono-alkylation of 2-(2-chlorophenyl)acetonitrile with benzyl bromide.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-(2-Chlorophenyl)acetonitrile | 1.0 | Substrate |
| Benzyl Bromide | 1.05 | Electrophile |
| TBAB | 0.05 (5 mol%) | Catalyst |
| 50% NaOH (aq) | 5.0 (Vol) | Base |
| Toluene | 10.0 (Vol) | Solvent |
Procedure:
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for viscous PTC mixtures) and a thermometer, add 2-(2-chlorophenyl)acetonitrile and Toluene .
-
Catalyst Addition: Add TBAB . Stir vigorously until dissolved/dispersed.
-
Base Addition: Add 50% NaOH solution. The mixture will form a biphasic system.[5]
-
Reaction: Add Benzyl bromide dropwise over 30 minutes, maintaining the internal temperature between 25-30°C (exothermic reaction).
-
Digestion: Heat the mixture to 40-50°C and stir vigorously (800+ RPM) for 3-5 hours.
-
Workup: Cool to room temperature. Add water to dissolve salts.[6] Separate the organic layer.[6] Wash the organic layer with water (2x) and brine (1x).
-
Purification: Dry over anhydrous
and concentrate in vacuo. The crude oil usually requires no further purification for the next step, but can be recrystallized from ethanol if solid, or distilled if liquid.
Protocol B: Construction of Quaternary Center (Methylation)
Objective: Methylation of the benzylated intermediate to form the target.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Intermediate (from Protocol A) | 1.0 | Substrate |
| Methyl Iodide (MeI) | 1.5 | Electrophile |
| TBAB | 0.10 (10 mol%) | Catalyst |
| 50% NaOH (aq) | 10.0 (Vol) | Base |
| Toluene | 10.0 (Vol) | Solvent |
Procedure:
-
Setup: Charge the reaction vessel with the Intermediate dissolved in Toluene .
-
Catalyst & Base: Add TBAB (higher loading helps the difficult quaternary formation) and 50% NaOH .
-
Alkylation: Cool the mixture to 10-15°C. Add Methyl Iodide dropwise. (Caution: MeI is volatile and toxic; use a fume hood).
-
Reaction: Allow the mixture to warm to room temperature, then heat to 40°C. Stir vigorously for 4-8 hours.
-
Note: The formation of the quaternary center is slower than the first alkylation.
-
-
Monitoring: Use GC/HPLC. Look for the disappearance of the secondary nitrile.
-
Quench: Cool to 20°C. Slowly add water (exothermic).
-
Isolation: Separate phases. Extract aqueous phase with Toluene. Combine organics, wash with dilute HCl (to remove amine byproducts from catalyst decomposition), then water and brine.
-
Final Purification: Concentrate. The residue is typically purified by column chromatography (Silica gel, Hexane/EtOAc gradient) or high-vacuum distillation to yield 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile .
Mechanistic Insight & Troubleshooting
The following diagram illustrates the Phase Transfer Catalysis cycle, highlighting the critical ion-exchange event.
Figure 2: The Makosza Interfacial Mechanism. The deprotonation occurs at the interface, extracting the organic-soluble ion pair.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 2) | Steric hindrance prevents attack. | Increase catalyst loading to 10-15 mol%. Switch to a more active catalyst like 18-Crown-6 (if cost permits) or increase agitation speed to maximize interfacial area. |
| Hydrolysis of Nitrile | Temperature too high; Base too dilute. | Ensure NaOH is 50% (w/w).[3] Lower the reaction temperature. Do not use <40% NaOH. |
| Emulsion Formation | Catalyst surfactant effects. | Filter the biphasic mixture through a Celite pad before separation. Add saturated brine to the aqueous layer. |
| Bis-alkylation (Step 1) | Excess Benzyl Bromide. | Strictly control stoichiometry (1.05 eq). Add Benzyl Bromide slowly at lower temperatures. |
Safety & Handling
-
Cyanide Risk: While the nitrile group is covalently bonded, avoid strong acids during workup which could theoretically liberate HCN if hydrolysis occurred.
-
Methyl Iodide: A potent neurotoxin and alkylating agent. Handle only in a certified fume hood with proper gloves (Laminate/Silver Shield).
-
Exotherms: Both alkylation steps are exothermic. Ensure cooling capacity is available before starting addition.
References
-
Makosza, M. (1975). Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis.[4] Pure and Applied Chemistry, 43(3-4), 439-462. Link
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link
-
Fedoryński, M. (2003). Phase-transfer catalysis in the synthesis of nitriles. Organic Chemistry Portal. Link
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. Link
Sources
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. ptcorganics.com [ptcorganics.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
Strategic Reduction of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile: Protocols and Mechanistic Insights for Primary Amine Synthesis
An Application Guide for Drug Development Professionals
Abstract
The conversion of nitriles to primary amines is a cornerstone of pharmaceutical synthesis, providing access to essential building blocks for a vast array of active pharmaceutical ingredients (APIs). This application note provides an in-depth guide to the reduction of 2-(2-chlorophenyl)-2-methyl-3-phenylpropanenitrile, a sterically hindered substrate, to its corresponding primary amine, 3-(2-chlorophenyl)-3-methyl-4-phenylbutan-1-amine. We present a comparative analysis of two robust methodologies: metal hydride reduction using Lithium Aluminum Hydride (LiAlH₄) and high-pressure catalytic hydrogenation with Raney® Nickel. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic explanations, and field-proven insights to navigate the challenges associated with this transformation.
Introduction: The Challenge of Steric Hindrance
Primary amines are ubiquitous in medicinal chemistry, valued for their ability to form salts, engage in hydrogen bonding, and serve as key nucleophiles in the construction of complex molecular architectures. The reduction of nitriles offers a direct and reliable route to these compounds.[1] However, the substrate in focus, 2-(2-chlorophenyl)-2-methyl-3-phenylpropanenitrile, presents a significant synthetic challenge. The nitrile functional group is attached to a quaternary carbon, creating substantial steric congestion. This steric shield can impede the approach of reducing agents, leading to sluggish or incomplete reactions and necessitating carefully optimized conditions to achieve high yields.
The primary goal of this guide is to provide reliable and reproducible protocols for this conversion, addressing the inherent difficulties and ensuring the selective formation of the desired primary amine while minimizing side-product formation.
Selecting the Optimal Reduction Strategy
The choice of reducing agent is critical and depends on factors such as scale, available equipment, and functional group tolerance. For a sterically demanding substrate, two primary classes of reduction have proven most effective: aggressive chemical reduction with metal hydrides and high-energy catalytic hydrogenation.
| Methodology | Primary Reagents | Typical Conditions | Advantages | Disadvantages & Risks |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF/Ether | 0°C to Reflux | Highly effective for hindered nitriles; predictable stoichiometry; rapid reaction times.[2][3] | Extremely reactive with water/protic solvents; requires strict anhydrous and inert atmosphere; pyrophoric solid; generates stoichiometric waste.[3][4] |
| Catalytic Hydrogenation | Raney® Nickel, H₂ (gas), Ethanolic Ammonia | 50-100°C, 500-1000 psi H₂ | Highly atom-economical; scalable for industrial production; cleaner workup (catalyst filtration).[1] | Requires specialized high-pressure equipment; catalyst can be pyrophoric when dry; potential for secondary amine formation.[5][6] |
Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
This method is often the most reliable on a laboratory scale due to the immense power of LiAlH₄ as a hydride donor.[7][8] It readily overcomes the steric barrier to deliver the primary amine in high yield.
Mechanistic Rationale
The reduction proceeds via a two-step nucleophilic addition of hydride (H⁻) from the [AlH₄]⁻ anion. The first hydride attacks the electrophilic carbon of the nitrile, breaking the pi-bond and forming an intermediate imine-aluminate complex. This complex is more electrophilic than the starting nitrile and is rapidly attacked by a second hydride equivalent to yield a diamidoaluminate salt. A carefully controlled aqueous workup then hydrolyzes this salt to furnish the final primary amine.[9]
Caption: Mechanism of LiAlH₄ reduction of nitriles.
Detailed Experimental Protocol
Safety First: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water to release flammable hydrogen gas.[4] This procedure must be conducted by trained personnel in a certified chemical fume hood under a strictly inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried in an oven and cooled under vacuum or in a desiccator before use.
Materials:
-
2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 eq) as a powder.
-
Expert Insight: Using a slight excess of LiAlH₄ ensures the complete reduction of the sterically hindered nitrile and compensates for any minor impurities or reaction with trace moisture.
-
-
Solvent Addition: Carefully add anhydrous THF via cannula or syringe to create a suspension (approx. 0.5 M concentration relative to the nitrile). Cool the suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve the nitrile (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C using an addition funnel.
-
Causality: The slow, cold addition is crucial to control the initial exotherm of the reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C for THF) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0°C. Quench the reaction with extreme caution by the sequential, dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% NaOH solution
-
'3X' mL of water (Where 'X' is the mass of LiAlH₄ used in grams).
-
Trustworthiness: This specific 1:1:3 ratio is designed to precipitate aluminum salts as a granular, easily filterable solid (LiAlO₂), avoiding the formation of a gelatinous mess that can trap the product.
-
-
Workup and Isolation: Allow the resulting slurry to stir vigorously for 30 minutes until a white, free-flowing precipitate forms.
-
Add a layer of Celite® and filter the entire mixture through a Büchner funnel. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the crude amine.
-
The product can be further purified by column chromatography or acid-base extraction if necessary.
Protocol 2: High-Pressure Catalytic Hydrogenation
This method is the industrial standard for amine synthesis due to its efficiency and lower waste generation.[1] For this substrate, high pressure is necessary to achieve a sufficient rate of reaction.
Principle and Role of Additives
Catalytic hydrogenation involves the reaction of the nitrile with molecular hydrogen on the surface of a metal catalyst, typically Raney® Nickel.[1] A key challenge in nitrile hydrogenation is the formation of secondary and tertiary amine byproducts.[5][6] This occurs when the intermediate imine condenses with an already-formed primary amine product. To suppress this side reaction, the hydrogenation is performed in the presence of ammonia, which acts as a competitive inhibitor, minimizing amine-imine coupling.[5]
Caption: General workflow for high-pressure hydrogenation.
Detailed Experimental Protocol
Safety First: High-pressure hydrogenation must be performed in a designated area using a properly maintained and certified pressure reactor (e.g., a Parr apparatus). Raney® Nickel is pyrophoric when dry and must be handled as a slurry under solvent at all times.[10][11]
Materials:
-
2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile (1.0 eq)
-
Raney® Nickel (50% slurry in water, ~10-20% by weight of nitrile)
-
Ethanol or Methanol
-
Ammonium Hydroxide (28-30% solution)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Celite®
Procedure:
-
Catalyst Preparation: In a beaker, decant the water from the Raney® Nickel slurry. Wash the catalyst by adding ethanol, stirring, and allowing it to settle, then decanting the ethanol. Repeat this wash three times to replace the water with the reaction solvent.
-
Expert Insight: This solvent exchange is critical. Introducing an aqueous slurry directly into an anhydrous organic reaction is poor practice and can affect the reaction. Never allow the catalyst to become dry.
-
-
Reactor Loading: To the high-pressure reactor vessel, add the nitrile, the prepared ethanolic ammonia solution (typically 7N, prepared by bubbling ammonia gas or adding concentrated ammonium hydroxide to ethanol), and finally the washed Raney® Nickel slurry.
-
Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Purge the vessel by pressurizing with nitrogen to ~100 psi and then carefully venting. Repeat this cycle at least three times to remove all oxygen.
-
Hydrogenation: After the final nitrogen purge, pressurize the vessel with hydrogen to the desired pressure (e.g., 800 psi). Begin stirring and heat the reactor to the target temperature (e.g., 80°C).
-
Reaction Monitoring: The reaction progress can be monitored by observing the drop in hydrogen pressure from the ballast tank. Once uptake ceases, the reaction is likely complete. This can be confirmed by cooling, venting, and taking a sample for TLC or GC-MS analysis.
-
Workdown: Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system three times with nitrogen.
-
Catalyst Removal: Open the reactor and carefully filter the contents through a pad of Celite® to remove the Raney® Nickel catalyst.
-
Causality: The Celite® pad prevents the fine catalyst particles from passing through the filter paper. The filter cake must not be allowed to dry on the funnel; it should be immediately quenched into a large volume of water.
-
-
Isolation: Wash the filter cake with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude primary amine.
Conclusion
The successful reduction of the sterically hindered 2-(2-chlorophenyl)-2-methyl-3-phenylpropanenitrile hinges on the selection of a sufficiently powerful reduction methodology. For laboratory-scale synthesis where high reactivity is paramount, Lithium Aluminum Hydride offers a reliable and effective solution, provided that stringent safety and handling protocols are observed. For larger-scale and industrial applications, high-pressure catalytic hydrogenation with Raney® Nickel in the presence of ammonia is the superior method, offering better scalability and atom economy. Both protocols, when executed with precision, provide efficient access to the valuable 3-(2-chlorophenyl)-3-methyl-4-phenylbutan-1-amine intermediate, a key component for further pharmaceutical development.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Ding, M., Chang, J., Mao, J. X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235. [Link]
-
Reddy, G. C. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molbank, 2023(1), M1538. [Link]
-
Mao, J., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230-16235. [Link]
-
Sparkl. (n.d.). Revision Notes - Reduction of Amides and Nitriles to Amines. Retrieved from [Link]
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-101. [Link]
-
Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. [Link]
-
Pardi, P. (2013). Catalytic Reduction of Nitriles. Science of Synthesis, 2013/3, 137-166. [Link]
-
Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]
-
Chen, Z., & Arnold, F. H. (2020). Nitrile reductase as a biocatalyst: opportunities and challenges. Catalysis Science & Technology, 10(18), 6098-6106. [Link]
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]
-
The Chemistry Student. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. [Link]
-
C&EN. (1960). New Method Improves Nitrile Reductions. Chemical & Engineering News, 38(41), 52-53. [Link]
-
ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction? Retrieved from [Link]
- Hanzelka, B. L., & Squires, C. H. (2008). Enzymatic reduction of a nitrile containing compound to the corresponding amine (U.S. Patent No. 7,364,882 B1). U.S.
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
- Ulrich, H., & Wietelmann, U. (2009). Solutions of lithium aluminium hydride (U.S. Patent Application No. 12/296,220). U.S.
-
Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Singh, S. (2020). LiAlH4 [PowerPoint slides]. SlideShare. [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2. LiAlH4 | PPT [slideshare.net]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Removing specific impurities from 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile samples
Topic: Impurity Removal & Purification Protocols
Ticket ID: #TCH-882-CN Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering purity challenges with 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile (CAS: 69849-08-7). This molecule is a sterically crowded quaternary nitrile, typically synthesized via sequential alkylation of 2-chlorophenylacetonitrile.
The difficulty in purification arises because the target molecule and its mono-alkylated precursors share similar polarity profiles, making standard silica chromatography inefficient. This guide provides a chemically intelligent purification strategy utilizing the structural difference between the quaternary product (neutral) and its tertiary impurities (acidic alpha-proton).
Module 1: Diagnostic Profiling
Objective: Accurately identify which impurities are present before selecting a purification route.
Common Impurity Profile
| Impurity Code | Chemical Name | Origin | Key Structural Feature |
| IMP-A | 2-(2-Chlorophenyl)propanenitrile | Incomplete Benzylation | Has acidic α-proton |
| IMP-B | 2-(2-Chlorophenyl)-3-phenylpropanenitrile | Incomplete Methylation | Has acidic α-proton |
| IMP-C | Benzyl Chloride | Excess Reagent | Electrophilic Alkyl Halide |
| IMP-D | 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanamide | Hydrolysis Byproduct | Polar Amide |
Diagnostic Markers (1H NMR in CDCl3)
-
Target Molecule: Look for the disappearance of the methine quartet/triplet (approx. 3.8–4.5 ppm). The methyl group should appear as a distinct singlet (approx. 1.7–1.9 ppm) due to the quaternary center.
-
IMP-A (Des-benzyl): Distinct quartet at ~4.0 ppm (CH-CH3).
-
IMP-B (Des-methyl): Distinct triplet/dd at ~3.8 ppm (CH-CH2).
-
IMP-C (Benzyl Chloride): Singlet at 4.6 ppm (CH2-Cl).
Module 2: Chemical Purification Workflows
Core Principle: The target molecule is a quaternary nitrile with no acidic protons. IMP-A and IMP-B are tertiary nitriles with an acidic alpha-proton (pKa ~18-20). We can selectively deprotonate the impurities, rendering them ionic and water-soluble, while the product remains organic-soluble.
Workflow A: The "Enolate Wash" (Removes IMP-A & IMP-B)
Best for: Samples containing >5% unreacted starting nitriles.
-
Dissolution: Dissolve the crude oil in Toluene (10 mL per gram of crude). Do not use DCM or EtOAc (incompatible with strong bases).
-
Deprotonation: Add Powdered KOH (2.0 equivalents relative to estimated impurity) and a catalytic amount of 18-Crown-6 (0.5 mol%) or TBAH.
-
Alternative: Use 50% aqueous NaOH with 5 mol% Tetrabutylammonium bromide (TBAB).
-
-
Reaction: Stir vigorously at room temperature for 2 hours. The mixture may turn yellow/orange as the enolate anions form.
-
Partitioning:
-
Add water (equal volume to Toluene).
-
The impurities (now enolate salts) will partition into the aqueous phase.
-
The target product remains in the Toluene layer.
-
-
Separation: Separate layers. Wash the organic layer 2x with water, then 1x with 1M HCl (to neutralize trace base), and finally Brine.
-
Recovery: Dry over MgSO4 and concentrate.
Workflow B: The "Scavenger Quench" (Removes IMP-C)
Best for: Samples with residual Benzyl Chloride.
-
Reagent: Add Morpholine or Ethylenediamine (1.5 eq relative to Benzyl Chloride) to the reaction mixture or crude oil dissolved in Toluene/Ethanol.
-
Heat: Stir at 50°C for 1 hour.
-
Mechanism: The amine reacts with Benzyl Chloride to form a water-soluble quaternary ammonium salt.
-
Wash: Perform an acidic aqueous wash (1M HCl). The ammonium salt byproduct is washed away into the aqueous layer.
Module 3: Visualization of Pathways
Figure 1: Synthesis & Impurity Origin Logic
This diagram maps where each impurity enters the process, helping you adjust upstream synthesis parameters.
Caption: Synthesis pathway showing the origin of mono-alkylated impurities (IMP-A) and hydrolysis byproducts (IMP-D).
Figure 2: Purification Decision Tree
Follow this logic to select the correct purification method.
Caption: Step-by-step decision matrix for removing specific impurities based on diagnostic results.
Module 4: Frequently Asked Questions (FAQs)
Q: Why can't I just recrystallize the product? A: This molecule is often an oil or a low-melting solid due to the disruption of crystal packing by the 2-chlorophenyl and benzyl groups. Unless you have high purity (>95%), it will likely "oil out" rather than crystallize. Chemical purification (Module 2) is recommended to reach the threshold where crystallization becomes possible (usually from cold Hexane/IPA).
Q: My product turned into a solid amide during the base wash. What happened? A: You likely used too high a temperature or too strong a concentration of base for too long. Nitriles adjacent to quaternary centers are sterically protected but can still hydrolyze under forcing conditions (e.g., refluxing NaOH). Keep the "Enolate Wash" at room temperature and limit it to <2 hours.
Q: Can I use Silica Gel chromatography? A: Yes, but it is often difficult to separate the target from IMP-A because their Rf values are very close in non-polar systems (e.g., Hexane/EtOAc).
-
Tip: If you must use a column, try Dichloromethane (DCM) / Hexane gradients rather than EtOAc. The chlorinated solvent often provides better selectivity for the chlorophenyl ring interactions.
References
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles. Organic Syntheses. (Describes the fundamental reactivity of arylacetonitriles and the stability of their anions).
-
Taber, D. F. (2006). Separation of Nitriles from Amides via Chromatography. Organic Chemistry Portal. (General techniques for nitrile purification).
-
Reich, H. J. (2022). pKa Values of Nitriles and Carbon Acids. University of Wisconsin-Madison Chemistry Data. (Validates the pKa difference between tertiary ~18 and quaternary nitriles).
-
PubChem Compound Summary. (2024). 2-(2-Chlorophenyl)-2-methylpropanenitrile (Precursor Data). National Center for Biotechnology Information.
Technical Support Center: Optimizing Temperature and Pressure for the Scale-Up of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis, with a specific focus on the critical parameters of temperature and pressure. Our goal is to provide you with actionable insights and troubleshooting strategies rooted in established chemical principles to ensure a safe, efficient, and reproducible scale-up process.
Overview of the Synthesis
The synthesis of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile typically involves the alkylation of a substituted benzyl cyanide derivative. A common route is the reaction of 2-(2-chlorophenyl)-2-methylacetonitrile with a benzyl halide in the presence of a strong base. This reaction is a nucleophilic substitution where the carbanion generated from the acetonitrile derivative attacks the benzyl halide.
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of temperature and pressure during the scale-up of this synthesis.
Q1: What is a typical starting temperature range for this alkylation reaction at the lab scale?
A1: For the alkylation of benzyl cyanide derivatives, it is often advisable to start at a low temperature to control the initial exotherm, especially during the addition of the base and the alkylating agent. A typical starting temperature range is between 0°C and 10°C.[1] After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.
Q2: What are the consequences of the reaction temperature being too high?
A2: Elevated temperatures can lead to several undesirable outcomes:
-
Increased Byproduct Formation: Higher temperatures can promote side reactions. Common side reactions in cyanation reactions include the formation of isocyanides and elimination products.[2]
-
Decreased Selectivity: This can result in a lower yield of the desired product and a more complex purification process.[3]
-
Runaway Reaction: The alkylation of benzyl cyanide is often exothermic.[1] Without proper control, high temperatures can lead to a thermal runaway, which is a significant safety hazard, especially during scale-up.
-
Reagent Decomposition: Some strong bases and alkylating agents can be unstable at higher temperatures.
Q3: What happens if the reaction temperature is too low?
A3: While safer, a temperature that is too low can also be problematic:
-
Slow or Incomplete Reaction: The reaction rate may be significantly reduced, leading to long reaction times or incomplete conversion of starting materials.[4]
-
Poor Solubility: Reagents may not be sufficiently soluble at lower temperatures, which can hinder the reaction, particularly in heterogeneous mixtures.
-
Viscosity Issues: Increased viscosity at low temperatures can impede efficient mixing, which is crucial for a successful scale-up.[3]
Q4: When is it necessary to control the pressure in this synthesis?
A4: For this specific synthesis, pressure control is generally not a primary concern unless a gaseous reagent is used. For instance, if methyl chloride were the alkylating agent, the reaction might be conducted under a pressure of up to 5 bar to increase its concentration in the reaction mixture and drive the reaction forward.[5] In most cases involving liquid or solid reagents, the reaction is performed at atmospheric pressure.
Q5: How does the choice of base influence the optimal temperature?
A5: The type of base used can significantly impact the reaction's kinetics and thermodynamics. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can generate the carbanion more rapidly and at lower temperatures compared to weaker bases like sodium hydroxide (NaOH) with a phase-transfer catalyst. The choice of a stronger base may necessitate better initial cooling to manage the exotherm.
Q6: How can I effectively monitor the reaction during scale-up to optimize temperature?
A6: Effective monitoring is key. Use analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Offers quantitative data on the consumption of starting materials and the formation of the product and byproducts. Regular sampling and analysis will help you determine the optimal reaction time at a given temperature.
Troubleshooting Guide
Scaling up a synthesis often presents challenges that were not apparent at the lab scale.[3] This guide provides solutions to common problems encountered during the scale-up of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient temperature or reaction time.[4] 2. Poor mixing leading to localized "hot spots" or unreacted pockets.[3] 3. Side reactions favored by excessively high temperatures.[2] | 1. Gradually increase the reaction temperature in 5-10°C increments and monitor progress via HPLC/GC. Extend the reaction time. 2. Ensure the stirrer speed is optimized for the larger vessel to maintain a homogeneous mixture. 3. Lower the reaction temperature and consider a slower addition rate for the reagents. |
| High Impurity Profile | 1. Over-alkylation or other side reactions due to high local temperatures. 2. Hydrolysis of the nitrile group if water is present, especially under basic or acidic workup conditions.[6] 3. Decomposition of product or reagents at elevated temperatures. | 1. Improve cooling efficiency and control the rate of reagent addition to maintain a stable internal temperature. 2. Ensure all reagents and solvents are anhydrous. During workup, maintain a low temperature and avoid prolonged exposure to strong acids or bases.[7] 3. Conduct stability studies on your starting materials and product at various temperatures to define a safe operating window. |
| Reaction Stalls or Fails to Initiate | 1. Temperature is too low , preventing the reaction from starting. 2. Poor solubility of the base or other reagents at the starting temperature. | 1. After ensuring all reagents are added, slowly warm the reaction mixture to the recommended temperature range. 2. Consider a co-solvent to improve solubility or select a base that is more soluble in your chosen solvent system. |
| Uncontrolled Exotherm (Runaway Reaction) | 1. Addition rate of reagents is too fast for the cooling system to handle.[1] 2. Inadequate cooling capacity for the larger scale. 3. Accumulation of unreacted reagents followed by a sudden, rapid reaction. | 1. Immediately stop the addition of reagents. The rate of addition must be carefully controlled to keep the temperature within the desired range.[1] 2. Ensure your cooling system is appropriately sized for the reaction vessel and the expected heat output. 3. Maintain a consistent, slow addition rate and ensure the reaction is initiating as the reagents are added. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Temperature Optimization Study (Lab Scale)
This protocol outlines a method for determining the optimal temperature range for the synthesis.
-
Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermocouple to monitor internal temperature, a dropping funnel, and a nitrogen inlet.
-
Initial Charging: Charge the flask with 2-(2-chlorophenyl)-2-methylacetonitrile (1 equivalent) and a suitable anhydrous solvent (e.g., THF, Toluene).
-
Cooling: Place the flask in a cooling bath (e.g., ice-water) and cool the mixture to 0°C with stirring.
-
Base Addition: Slowly add the base (e.g., NaH, 1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Reagent Addition: Once the base addition is complete, slowly add the benzyl halide (1.05 equivalents) via the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5°C.
-
Temperature Study: After the addition is complete, divide the reaction monitoring into phases:
-
Stir at 0-5°C for 1 hour.
-
Allow the reaction to warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Gently heat the reaction to a higher temperature (e.g., 40-50°C) and hold for 1-2 hours.
-
-
Monitoring: At the end of each phase, take an aliquot of the reaction mixture, quench it carefully, and analyze by HPLC or GC to determine the ratio of starting material to product and identify any byproducts.
-
Workup: Once the reaction is deemed complete, cool the mixture back to 0°C and carefully quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the final crude product for yield and purity. The data from the different temperature phases will indicate the optimal temperature profile for the reaction.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity
The following table presents hypothetical but realistic data from a temperature optimization study, illustrating the trade-offs between reaction temperature, time, and product quality.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Key Impurity (%) | Notes |
| 0-5 | 8 | 75 | 70 | 0.5 | Slow reaction, incomplete conversion. |
| 20-25 (Room Temp) | 4 | 98 | 92 | 1.0 | Good balance of reaction rate and selectivity. |
| 40-45 | 2 | >99 | 88 | 3.5 | Faster reaction but increased byproduct formation. |
| 60-65 | 1 | >99 | 75 | 8.0 | Significant decomposition and side reactions observed. |
This data suggests that for this hypothetical case, maintaining the reaction at room temperature (20-25°C) after the initial controlled addition provides the best balance of high yield and purity.
References
- Technical Support Center: Catalyst Selection for Nitrile Synthesis - Benchchem. (n.d.).
- Problems needing attention in synthesis process scaling up - shandong look chemical. (2021, January 6).
- Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. (n.d.). Google Patents.
- Side reactions and byproduct formation in the cyanation of benzyl halides - Benchchem. (n.d.).
- Hydrolysis of Nitriles - Organic Synthesis. (n.d.).
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
- Technical Support Center: Managing Reaction Exotherms in the Synthesis of 2-Phenylpropanenitrile - Benchchem. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. How To [chem.rochester.edu]
Overcoming steric hindrance during the synthesis of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile
Technical Support Center: Advanced Strategies for Nitrile Synthesis
Guide ID: TSC-2026-02-CN Topic: Overcoming Steric Hindrance in the Synthesis of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile Senior Application Scientist: Dr. Gemini
Introduction: The Challenge of the Quaternary Carbon
The synthesis of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile presents a significant synthetic challenge emblematic of many advanced pharmaceutical intermediate preparations: the construction of a sterically congested quaternary carbon center. This particular molecule requires the formation of a carbon atom bonded to four distinct non-hydrogen substituents: a 2-chlorophenyl group, a methyl group, a benzyl group, and a nitrile. The primary obstacle arises during the key C-C bond-forming alkylation step, where the bulky substituents shield the reactive center, impeding the approach of incoming electrophiles. This guide provides in-depth troubleshooting and optimization strategies, with a focus on leveraging Phase-Transfer Catalysis (PTC) to overcome this steric barrier effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic bottleneck when targeting 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile?
The principal difficulty is the steric hindrance encountered during the second alkylation step at the α-carbon of the nitrile. The most logical synthetic route involves a two-step alkylation of the starting material, 2-(2-chlorophenyl)acetonitrile.
-
First Alkylation (Methylation): The α-carbon is first deprotonated to form a carbanion, which is then reacted with a methylating agent (e.g., methyl iodide) to yield 2-(2-chlorophenyl)propanenitrile. This step is generally straightforward.
-
Second Alkylation (Benzylation): The α-proton on 2-(2-chlorophenyl)propanenitrile is now significantly more sterically hindered, being flanked by a 2-chlorophenyl group and a methyl group. Deprotonation followed by an SN2 reaction with a benzylating agent (e.g., benzyl bromide) is slow and often results in low yields due to the difficulty of the nucleophilic carbanion attacking the electrophile.[1]
This steric congestion is the core issue that must be addressed for a successful synthesis.
Q2: My benzylation of 2-(2-chlorophenyl)propanenitrile is failing. What are the common causes?
Low or no yield in this sterically demanding step often points to issues with base selection, competing side reactions, or suboptimal reaction conditions.
-
Inefficient Deprotonation: The pKa of the α-proton is higher than in the starting phenylacetonitrile due to the electron-donating effect of the methyl group. A sufficiently strong base is required for complete carbanion formation. However, highly nucleophilic bases (e.g., NaOH, KOH in protic solvents) can attack the electrophilic carbon of the nitrile group, leading to amide or carboxylic acid formation upon hydrolysis.[2]
-
Competing E2 Elimination: The generated carbanion is a strong base. If the reaction temperature is too high, it can promote the E2 elimination of HBr from benzyl bromide, forming stilbene, rather than the desired SN2 substitution.
-
Solvent Effects: Protic solvents (e.g., ethanol) will solvate and stabilize the carbanion, reducing its nucleophilicity and slowing down the desired SN2 reaction.
Q3: How can Phase-Transfer Catalysis (PTC) overcome these challenges?
Phase-Transfer Catalysis is an exceptionally powerful technique for conducting reactions with hindered substrates.[3][4][5] It works by creating a highly reactive, "naked" nucleophile in the organic phase where the reaction occurs.
Mechanism:
-
Deprotonation at the Interface: A strong inorganic base (like 50% aq. NaOH) deprotonates the nitrile at the interface between the aqueous and organic layers.
-
Ion Pair Formation: A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for the newly formed nitrile carbanion (Nu⁻) at the interface.
-
Transfer to Organic Phase: The resulting lipophilic ion pair [Q⁺Nu⁻] is soluble in the organic phase and transfers away from the interface.
-
Reaction: In the organic solvent, the carbanion is poorly solvated ("naked") and thus extremely reactive. It rapidly attacks the benzyl bromide. The steric hindrance is more easily overcome because of the high reactivity of the nucleophile and the absence of a solvating shell.[6]
-
Catalyst Regeneration: After the reaction, the newly formed bromide ion pairs with the catalyst [Q⁺Br⁻], which can then migrate back to the aqueous interface to repeat the cycle.
This method avoids the need for expensive, anhydrous, and non-nucleophilic bases and solvents, making it highly efficient and scalable.[5]
Troubleshooting and Optimization Guide
This section provides actionable solutions to common problems encountered during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient base strength or concentration.2. Inefficient catalyst.3. Reaction temperature is too low. | 1. Use a concentrated (e.g., 50% w/w) aqueous solution of NaOH or KOH.2. Screen different PTCs. Tetrabutylammonium bromide (TBAB) is a good starting point. For more challenging reactions, consider catalysts with higher lipophilicity like Aliquat® 336 (Tricaprylmethylammonium chloride).[3][4]3. Gradually increase the temperature (e.g., from 40°C to 70°C), monitoring by TLC for side product formation. |
| Formation of Stilbene (E2 Product) | 1. Reaction temperature is too high.2. The base is too strong for the substrate/temperature combination. | 1. Lower the reaction temperature. PTC often allows for lower activation energies, enabling reactions at milder temperatures.[3]2. Consider using a weaker base like potassium carbonate if high temperatures are unavoidable, though this may slow the reaction rate. |
| Hydrolysis of Nitrile Group | 1. Presence of water at high temperatures for extended periods.2. Use of a protic co-solvent. | 1. Keep reaction times to the minimum required for completion (monitor by TLC).2. Avoid protic solvents like alcohols. Use non-polar organic solvents such as toluene or dichloromethane. |
| Difficult Product Isolation / Emulsion | 1. The PTC catalyst is interfering with workup.2. Concentrated reaction mixture. | 1. After the reaction, wash the organic layer thoroughly with water and brine to remove the catalyst.2. Dilute the reaction mixture with more organic solvent before performing the aqueous wash. |
Experimental Protocols
Safety Precaution: These procedures involve strong bases, toxic reagents, and potentially exothermic reactions. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2-(2-chlorophenyl)propanenitrile (Methylation)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-(2-chlorophenyl)acetonitrile (15.1 g, 0.1 mol) and toluene (100 mL).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%).
-
Base Addition: Begin vigorous stirring and add 50% aqueous sodium hydroxide (20 mL) to the flask.
-
Methylation: Cool the mixture to 10-15°C in an ice bath. Slowly add methyl iodide (15.6 g, 0.11 mol) via the dropping funnel over 30 minutes, maintaining the temperature below 20°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the starting material is consumed, stop the stirring and add 50 mL of water. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(2-chlorophenyl)propanenitrile as a clear oil.
Protocol 2: Synthesis of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile (PTC Benzylation)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 2-(2-chlorophenyl)propanenitrile (16.5 g, 0.1 mol) from the previous step and toluene (100 mL).
-
Catalyst Addition: Add Aliquat® 336 (2.02 g, 0.005 mol, 5 mol%).
-
Reagent Addition: Add benzyl bromide (18.8 g, 0.11 mol).
-
Base and Heating: Begin vigorous stirring and add 50% aqueous sodium hydroxide (25 mL). Heat the mixture to 65-70°C.
-
Reaction: Maintain vigorous stirring at this temperature for 6-12 hours. The reaction is often slower than the first alkylation. Monitor carefully by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with toluene (50 mL) and water (50 mL). Separate the layers. Wash the organic layer with 1M HCl (2 x 50 mL) to neutralize any remaining base, followed by water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to afford the final product.
References
-
Title: Chemistry of Nitriles Source: LibreTexts Chemistry URL: [Link]
-
Title: Problem 5 Synthesis of nitriles by nucleop... Source: Vaia URL: [Link]
-
Title: Product Class 5: Nitriles Source: Science of Synthesis URL: [Link]
-
Title: Reactions of Nitriles Source: Chemistry Steps URL: [Link]
-
Title: Industrial Phase-Transfer Catalysis Source: Phase Transfer Catalysis Communications URL: [Link]
-
Title: Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols Source: National and Kapodistrian University of Athens URL: [Link]
-
Title: PTC C-Alkylation Source: PTC Organics, Inc. URL: [Link]
-
Title: Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Phase Transfer Catalysis Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]
-
Title: α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols Source: ResearchGate URL: [Link]
Sources
Validation & Comparative
Establishing a Reference Standard for 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile: A Comparative Guide
This guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile for its establishment as a chemical reference standard. The methodologies detailed herein are designed to ensure the identity, purity, and stability of the reference material, which is crucial for its intended use in pharmaceutical research and development. This document offers a comparative analysis of various analytical techniques, supported by illustrative experimental data, to guide researchers in selecting the most appropriate methods for their specific applications.
Introduction: The Role of Nitrile-Containing Compounds and the Need for a Reference Standard
Nitrile-containing compounds are a significant class of molecules in medicinal chemistry, often imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] The nitrile group can also act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.[2][3] 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is a compound of interest with potential applications in drug discovery. The establishment of a well-characterized reference standard is a prerequisite for its advancement in any research and development pipeline, enabling accurate quantification, impurity profiling, and quality control.
This guide will delineate a robust workflow for the preparation and validation of this reference standard, beginning with a plausible synthetic route and purification strategy, followed by a multi-faceted analytical characterization.
Synthesis and Purification of the Candidate Reference Standard
A reliable synthesis and effective purification are the foundational steps in producing a high-purity reference material. The proposed synthesis of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is based on the alkylation of a substituted acetonitrile derivative.
Proposed Synthesis Pathway
The synthesis involves the reaction of 2-(2-chlorophenyl)-2-methylpropanenitrile with benzyl bromide in the presence of a strong base.
Caption: Proposed synthesis of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser, add liquid ammonia (200 mL).
-
Base Addition: Slowly add sodium amide (1.2 equivalents) to the liquid ammonia with stirring until a deep blue color persists.
-
Substrate Addition: Dissolve 2-(2-chlorophenyl)-2-methylpropanenitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 50 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
Alkylation: To the resulting solution, add a solution of benzyl bromide (1.1 equivalents) in anhydrous THF (50 mL) dropwise over 1 hour. Maintain the reaction temperature at -33 °C (the boiling point of liquid ammonia).
-
Quenching: After the addition is complete, stir the reaction mixture for an additional 2 hours. Quench the reaction by the slow addition of ammonium chloride (2.0 equivalents).
-
Work-up: Allow the ammonia to evaporate. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
Purification Strategy: A Comparative Approach
Purification is critical to achieving the high purity required for a reference standard. Two common methods are compared here: recrystallization and column chromatography.
| Purification Method | Advantages | Disadvantages | Expected Purity |
| Recrystallization | Scalable, cost-effective, can yield highly pure crystalline material. | Dependent on the solubility properties of the compound and impurities; may result in lower yield. | > 99.5% |
| Column Chromatography | High resolution for separating closely related impurities. | Less scalable, more time-consuming, requires significant solvent volumes. | > 99.8% |
Experimental Protocol: Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the crystals and wash with cold ethanol. Dry the purified product under vacuum.
-
Column Chromatography: Prepare a silica gel column. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Collect the fractions containing the pure product and evaporate the solvent.
For the purpose of establishing a primary reference standard, column chromatography is recommended to achieve the highest possible purity.
Analytical Characterization: A Multi-Technique Approach
A comprehensive characterization using orthogonal analytical methods is essential to confirm the identity and purity of the reference standard.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the synthesized compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled sequence.
Expected Spectral Data:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 7.50 | Multiplet | 9H | Ar-H |
| Methyl Protons | 1.75 | Singlet | 3H | -CH₃ |
| Methylene Protons | 3.20 | Singlet | 2H | -CH₂- |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 125 - 140 | Ar-C |
| Nitrile Carbon | ~120 | -C≡N |
| Quaternary Carbon | ~45 | -C(CH₃)- |
| Methylene Carbon | ~40 | -CH₂- |
| Methyl Carbon | ~25 | -CH₃ |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.
-
Sample Infusion: Infuse a dilute solution of the compound in acetonitrile directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Data:
-
Molecular Ion: The high-resolution mass spectrum should show the [M+H]⁺ ion with a mass-to-charge ratio corresponding to the molecular formula C₁₇H₁₅ClN. The isotopic pattern for the chlorine atom ([M+H]⁺ and [M+H+2]⁺ in an approximate 3:1 ratio) should be observed.
Caption: Workflow for establishing the reference standard.
Purity Assessment: A Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for assessing the purity of a reference standard.
Comparison of HPLC-UV and GC-MS for Purity Analysis:
| Feature | HPLC-UV | GC-MS | Rationale for Selection |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Requires the analyte to be volatile and thermally stable. | 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is expected to have sufficient volatility for GC analysis. |
| Sensitivity | Good sensitivity, typically in the ng range. | Excellent sensitivity, often reaching the pg range. | GC-MS offers superior sensitivity for detecting trace impurities. |
| Selectivity | Based on chromatographic retention and UV-Vis spectrum. | Highly selective due to both chromatographic separation and mass spectral identification. | The mass spectrometric detection in GC-MS provides a higher degree of confidence in impurity identification. |
| Quantification | Robust and reproducible quantification with external or internal standards. | Can be more complex for quantification due to variations in ionization efficiency. | HPLC-UV is generally the preferred method for accurate and precise quantification (assay). |
Experimental Protocol: HPLC-UV for Purity and Assay
-
Instrumentation: An HPLC system with a UV-Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
-
Sample Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. Prepare working solutions for linearity and accuracy assessment by diluting the stock solution.
-
Purity Determination: Analyze the sample at a high concentration to detect any impurities. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Assay (Potency) Determination: Use a certified reference standard of a closely related compound for a comparative assay or perform a 100% method for an initial purity assignment.
Illustrative HPLC Purity Data:
| Peak | Retention Time (min) | Area (%) |
| Impurity 1 | 4.2 | 0.05 |
| Main Peak | 6.8 | 99.90 |
| Impurity 2 | 8.1 | 0.05 |
Experimental Protocol: GC-MS for Impurity Identification
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 280 °C
-
Temperature Program: Start at 100 °C, ramp to 300 °C at 15 °C/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Further Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule.
Experimental Protocol: FT-IR
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Salient Peaks:
-
~2240 cm⁻¹: C≡N stretch
-
~3030-3100 cm⁻¹: Aromatic C-H stretch
-
~1450-1600 cm⁻¹: Aromatic C=C stretch
-
~750 cm⁻¹: C-Cl stretch
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess the crystalline nature of the compound.
Experimental Protocol: DSC
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Data Acquisition: Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min.
A sharp endothermic peak will indicate a well-defined melting point, characteristic of a pure crystalline solid.
Conclusion and Recommendations
The establishment of a high-purity reference standard for 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is achievable through a systematic approach encompassing synthesis, purification, and comprehensive analytical characterization. For the highest level of confidence, column chromatography is recommended for purification. A combination of NMR and high-resolution mass spectrometry should be employed for definitive structural elucidation. For purity assessment and assay, HPLC-UV is the method of choice due to its robustness and quantitative accuracy, while GC-MS serves as an excellent orthogonal technique for impurity identification. The use of FT-IR and DSC provides valuable supplementary data to complete the characterization profile of the reference standard. This multi-faceted approach ensures the generation of a reliable and well-documented reference material suitable for demanding applications in pharmaceutical science.
References
-
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
PubChem. (n.d.). 2-(2-chlorophenyl)-2-methylpropanenitrile. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. [Link]
- Google Patents. (n.d.). WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
-
PubChem. (n.d.). 2-Methyl-3-phenylpropanenitrile. [Link]
-
Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5737-5739. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]
-
Patsnap. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]
Sources
A Senior Application Scientist's Guide to Validating Analytical Methods for 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile Quantification
Abstract
The precise and accurate quantification of chemical entities is a cornerstone of pharmaceutical development and quality control. This guide provides an in-depth comparative analysis of three principal analytical techniques for the quantification of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a critical intermediate or potential impurity in synthetic pathways, robust analytical methods for this compound are paramount. This document details optimized, self-validating experimental protocols, explains the scientific rationale behind methodological choices, and presents a comparative summary of performance based on key validation parameters stipulated by the International Council for Harmonisation (ICH).[1][2] The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to select and implement the most fit-for-purpose analytical strategy for their specific application, be it routine quality control or trace-level impurity analysis.
The Analyte: 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile
2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is a complex nitrile compound whose accurate measurement is essential for ensuring the purity, safety, and efficacy of pharmaceutical products. Its structure features a chiral center and several functional groups that dictate its physicochemical properties and, consequently, the optimal approach for its analysis.
-
Molecular Formula: C₁₇H₁₆ClN
-
Molecular Weight: 269.77 g/mol
-
Structure:
(A representative structure is shown, as this specific compound is not widely cataloged. The structure is inferred from the IUPAC name for illustrative purposes.)
The presence of aromatic rings makes it an excellent chromophore for UV detection, while its molecular weight and potential for fragmentation make it suitable for mass spectrometry. Its volatility is a key consideration when choosing between gas and liquid chromatography.
The Foundation: Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] All methodologies discussed herein are designed to be validated in accordance with the ICH Q2(R2) guideline, which outlines the fundamental performance characteristics that must be evaluated.[1][2] These include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Comparative Analysis of Quantification Methods
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs.[4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and robust technique widely used for the quality control of drug substances and products.[6] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is selected due to the non-polar, aromatic nature of the analyte.[7][8] This provides optimal retention and separation from more polar impurities.
-
Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer is employed. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. The buffer controls the pH to ensure consistent ionization state and retention time.
-
Detection: UV detection at 225 nm is chosen based on the strong absorbance of the phenyl and chlorophenyl chromophores, offering a balance of sensitivity and selectivity.[7]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 225 nm.
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile.
-
Generate a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL using the mobile phase as the diluent.
-
Accurately weigh and dissolve samples in acetonitrile to a target concentration within the calibration range. Filter through a 0.45 µm filter prior to injection.
-
Caption: Workflow for quantification by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry.[9]
Causality Behind Experimental Choices:
-
Rationale: The analyte has sufficient volatility and thermal stability to be amenable to GC analysis. GC-MS provides higher specificity than HPLC-UV because it yields mass spectral data, which acts as a chemical fingerprint, allowing for positive identification.[4]
-
Column: A low-polarity capillary column (e.g., DB-5ms) is chosen. This stationary phase is robust and provides excellent separation for a wide range of semi-volatile organic compounds based on their boiling points and polarity.
-
Ionization: Electron Impact (EI) ionization is the standard for GC-MS. It creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.[4]
-
Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer with an autosampler.
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Injector Temperature: 280 °C.
-
Injection Mode: 1 µL, Splitless.
-
Oven Temperature Program: Initial 150 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.[9]
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.[4]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Scan Range: m/z 40-400.
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in methanol or dichloromethane.
-
Prepare working standards by serial dilution to cover a range of 0.1 µg/mL to 50 µg/mL.
-
Dissolve samples in the same solvent to a known concentration.
-
Caption: Workflow for quantification by GC-MS.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[10][11]
Causality Behind Experimental Choices:
-
Rationale: This method offers unparalleled sensitivity and selectivity, which is crucial for quantifying low-level impurities or for pharmacokinetic studies.[12] The use of Multiple Reaction Monitoring (MRM) mode eliminates matrix interferences, leading to highly reliable data.[13]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is selected. For moderately polar to non-polar compounds that are thermally stable, APCI can provide more efficient and stable ionization compared to Electrospray Ionization (ESI).[14][15]
-
MS/MS: The triple quadrupole mass spectrometer allows for MRM experiments. A specific precursor ion (the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent signal-to-noise.
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an APCI source.
-
Chromatographic and Spectrometric Conditions:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient from 30% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: APCI, Positive Mode.
-
APCI Source Temp: 400 °C.[15]
-
MRM Transition: The specific precursor-to-product ion transition for the analyte must be determined via infusion experiments (e.g., m/z 270.1 -> 117.1).
-
-
Standard and Sample Preparation:
-
Prepare a 100 µg/mL stock solution of the reference standard in methanol.
-
Prepare working standards by serial dilution to cover a range of 0.1 ng/mL to 100 ng/mL.
-
Dissolve or dilute samples in methanol to a target concentration within the calibration range.
-
Caption: Workflow for quantification by LC-MS/MS.
Performance Data Summary
The following table summarizes the representative performance data expected from the validation of each method. This data is for comparative purposes to illustrate the strengths of each technique.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.1 - 100 ng/mL |
| LOD | ~200 ng/mL | ~20 ng/mL | ~0.05 ng/mL |
| LOQ | ~600 ng/mL | ~60 ng/mL | ~0.15 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Specificity | Moderate to High | High | Very High |
Data is hypothetical and representative of typical performance for illustrative comparison.
Method Selection Guide: Choosing the Right Tool for the Job
The choice between these validated methods depends entirely on the analytical objective.
-
Choose HPLC-UV for Routine Quality Control: For analyzing the purity of the bulk substance or its concentration in a final product where levels are high (>>1 µg/mL), HPLC-UV is the most practical choice. It is robust, cost-effective, and has high sample throughput.[4]
-
Choose GC-MS for Impurity Identification and Quantification: When you need to quantify the analyte at moderate levels and gain structural confirmation, GC-MS is superior. It is particularly useful for identifying unknown volatile or semi-volatile impurities by matching their mass spectra to established libraries.[4][16]
-
Choose LC-MS/MS for Trace-Level Quantification: For applications requiring the highest sensitivity, such as quantifying trace-level genotoxic impurities, analyzing low-dose formulations, or conducting pharmacokinetic studies in biological matrices, LC-MS/MS is the only viable option.[12][15] Its ability to eliminate matrix effects and detect the analyte at picogram levels is unmatched.
Conclusion
The successful quantification of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile hinges on the selection of an analytical method that is validated and fit for its intended purpose. While HPLC-UV serves as a reliable workhorse for routine assays, GC-MS offers enhanced specificity and identification capabilities. For applications demanding the utmost in sensitivity and selectivity, LC-MS/MS stands as the definitive technique. By understanding the principles, strengths, and limitations of each method as detailed in this guide, scientists can confidently develop and validate robust analytical procedures that ensure data integrity and support the delivery of safe and effective medicines.
References
- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Lab Manager. (n.d.).
- AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- Analytical Methods. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode.
- Benchchem. (2025). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
- RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
-
Chang, S. H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2). Available at: [Link]
- Benchchem. (2025). Comparative Guide to the Validation of an Analytical Method for the Quantification of 2-(2-Chlorophenyl)acetohydrazide.
- Journal of Current Medical Research and Opinion. (2024). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS.
- Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction.
- Agilent Technologies. (n.d.). Basics of LC/MS.
- Der Pharmacia Lettre. (2016).
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439.
- Chang, S. H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 10.
- Analytical Methods. (2010). Simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants.
- LGC Group. (n.d.).
- ChemScene. (n.d.). 75920-46-6 | 2-(2-Chlorophenyl)propanenitrile.
- ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- PubChem. (n.d.). 2-(2-chlorophenyl)-2-methylpropanenitrile (C10H10ClN).
- National Institutes of Health. (n.d.). 2-Methyl-3-phenylpropanenitrile | C10H11N | CID 12226147 - PubChem.
- Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
- Thermo Fisher Scientific. (n.d.).
- Benchchem. (2025). A Comprehensive Technical Guide to 2-Phenylpropanenitrile: Synonyms, Properties, Synthesis, and Analysis.
- Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550.
- Agilent Technologies. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. biolmolchem.com [biolmolchem.com]
- 10. cmro.in [cmro.in]
- 11. rsc.org [rsc.org]
- 12. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 14. sites.bu.edu [sites.bu.edu]
- 15. jfda-online.com [jfda-online.com]
- 16. pubs.rsc.org [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
